beta-Eucaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

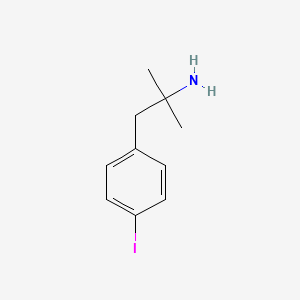

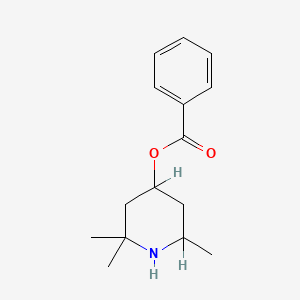

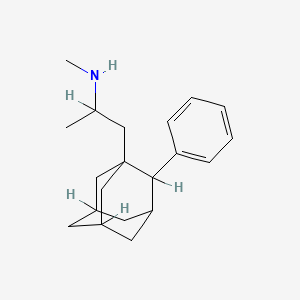

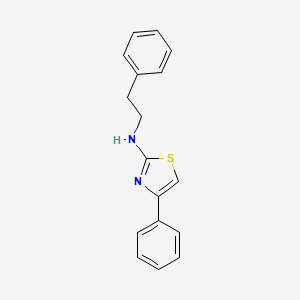

L’eucaïne, également connue sous le nom de β-eucaïne ou de bétacaïne, est un anesthésique local synthétique qui a été conçu comme un analogue de la cocaïne. C’était l’un des premiers composés chimiques synthétiques à trouver une utilisation générale comme anesthésique. L’eucaïne est un solide blanc cristallin et a été principalement utilisée en chirurgie oculaire, ORL et dentaire .

Méthodes De Préparation

La synthèse de l’eucaïne implique plusieurs étapes :

Condensation de la diacétonamine avec l’acétaldéhyde : Cette réaction produit la 2,2,6-triméthylpipéridin-4-one.

Réduction de la cétone : L’amalgame de sodium est utilisé pour réduire la cétone, produisant du 2,2,6-triméthylpipéridin-4-ol.

Benzoylation : La dernière étape implique la benzoylation pour obtenir la β-eucaïne.

Analyse Des Réactions Chimiques

L’eucaïne subit diverses réactions chimiques, notamment :

Oxydation : L’eucaïne peut être oxydée dans des conditions spécifiques pour former différents produits.

Réduction : La réduction de l’eucaïne implique généralement l’utilisation de réactifs tels que l’amalgame de sodium.

Substitution : L’eucaïne peut subir des réactions de substitution, en particulier celles impliquant le groupe benzoyle.

Applications de la recherche scientifique

L’eucaïne a été utilisée dans diverses applications de recherche scientifique, notamment :

Chimie : Comme composé modèle pour étudier la synthèse et les réactions des anesthésiques locaux.

Biologie : Investigation de ses effets sur les cellules nerveuses et de son potentiel comme anesthésique local.

Médecine : Utilisé historiquement comme anesthésique local dans les interventions chirurgicales mineures.

Industrie : Sa synthèse et ses réactions ont été étudiées pour développer des méthodes de production industrielle plus efficaces

Applications De Recherche Scientifique

Eucaine has been used in various scientific research applications, including:

Chemistry: As a model compound for studying the synthesis and reactions of local anesthetics.

Biology: Investigating its effects on nerve cells and its potential as a local anesthetic.

Medicine: Used historically as a local anesthetic in minor surgical procedures.

Industry: Its synthesis and reactions have been studied to develop more efficient industrial production methods

Mécanisme D'action

L’eucaïne exerce ses effets en inhibant l’excitation des terminaisons nerveuses ou en bloquant la conduction dans les nerfs périphériques. Ceci est réalisé en se liant de manière réversible et en inactivant les canaux sodiques, ce qui empêche la génération et la conduction des impulsions nerveuses .

Comparaison Avec Des Composés Similaires

L’eucaïne est similaire à d’autres anesthésiques locaux tels que :

Cocaïne : L’eucaïne a été conçue comme un analogue de la cocaïne, mais elle est moins toxique et moins addictive.

Procaïne : Un autre anesthésique local synthétique avec un mécanisme d’action similaire.

Benzocaïne : Utilisé comme anesthésique local avec une structure chimique différente mais des applications similaires.

L’eucaïne est unique par sa synthèse et sa signification historique en tant qu’un des premiers anesthésiques locaux synthétiques .

Propriétés

Numéro CAS |

500-34-5 |

|---|---|

Formule moléculaire |

C15H21NO2 |

Poids moléculaire |

247.33 g/mol |

Nom IUPAC |

[(4R,6S)-2,2,6-trimethylpiperidin-4-yl] benzoate |

InChI |

InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3/t11-,13+/m0/s1 |

Clé InChI |

ZYHGIAPHLSTGMX-WCQYABFASA-N |

SMILES |

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |

SMILES isomérique |

C[C@H]1C[C@H](CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |

SMILES canonique |

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |

| 555-28-2 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Acetyloxy)ethyl]-4-methylmorpholin-4-ium iodide](/img/structure/B1215353.png)